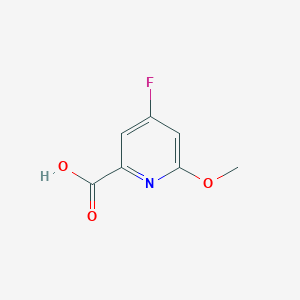
4-Chloro-2-(2-ethoxyphenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-ethoxyphenyl)pyrimidine: is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and an ethoxyphenyl group at the 2-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-ethoxyphenyl)pyrimidine typically involves the reaction of 2-ethoxybenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 4-Chloro-2-(2-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxyphenyl group can undergo oxidation to form corresponding phenols or reduction to form ethyl derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).
Major Products:
Nucleophilic Substitution: 2-(2-ethoxyphenyl)pyrimidine derivatives with various functional groups.
Oxidation: 4-Chloro-2-(2-hydroxyphenyl)pyrimidine.
Coupling Reactions: Biaryl compounds with extended conjugation.
科学的研究の応用
4-Chloro-2-(2-ethoxyphenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Agriculture: Employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.
作用機序
The mechanism of action of 4-Chloro-2-(2-ethoxyphenyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as an agonist or antagonist by binding to receptors and modulating their activity.
Pathways Involved: The compound may affect signaling pathways such as the NF-κB and AP-1 pathways, which are involved in inflammation and immune responses.
類似化合物との比較
4-Chloro-2-phenylpyrimidine: Lacks the ethoxy group, making it less lipophilic.
2-(2-Ethoxyphenyl)pyrimidine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
4-Chloro-2-(2-methoxyphenyl)pyrimidine: Contains a methoxy group instead of an ethoxy group, influencing its electronic properties.
Uniqueness: 4-Chloro-2-(2-ethoxyphenyl)pyrimidine is unique due to the presence of both the chlorine and ethoxyphenyl groups, which confer specific reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields of research and industry.
特性
分子式 |
C12H11ClN2O |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
4-chloro-2-(2-ethoxyphenyl)pyrimidine |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-10-6-4-3-5-9(10)12-14-8-7-11(13)15-12/h3-8H,2H2,1H3 |
InChIキー |
HCSPPDRANOGHGH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2=NC=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)









![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)

